molecular formula C22H22BrNO3 B11951691 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide CAS No. 853331-24-5

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide

Cat. No.: B11951691
CAS No.: 853331-24-5
M. Wt: 428.3 g/mol
InChI Key: GTULABAMSOCZSS-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide is an organic compound that features a bromophenyl group, a furyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via bromination of a suitable phenyl precursor.

    Furyl Group Introduction: The furyl group can be added through a coupling reaction, such as a Suzuki coupling, using a furyl boronic acid and a bromophenyl halide.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.

Properties

CAS No.

853331-24-5

Molecular Formula

C22H22BrNO3

Molecular Weight

428.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C22H22BrNO3/c1-26-19-8-2-16(3-9-19)14-15-24-22(25)13-11-20-10-12-21(27-20)17-4-6-18(23)7-5-17/h2-10,12H,11,13-15H2,1H3,(H,24,25)

InChI Key

GTULABAMSOCZSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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